

A Technical Guide to Marine-Derived Ingredients for Skincare Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Algoane**

Cat. No.: **B1249998**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely untapped resource, offers a treasure trove of unique bioactive compounds with significant potential for dermatological and cosmetic applications. Organisms thriving in challenging oceanic conditions have evolved to produce a diverse array of molecules with potent antioxidant, anti-inflammatory, anti-aging, and photoprotective properties. This guide provides an in-depth technical overview of key marine-derived ingredients, their mechanisms of action, supporting quantitative data, and the experimental protocols used to validate their efficacy.

Bioactive Polysaccharides from Marine Algae

Marine algae, or seaweeds, are a rich source of polysaccharides that exhibit a wide range of beneficial activities for the skin. These complex carbohydrates are integral to the algae's structure and defense mechanisms.

Fucoidan

Fucoidan is a sulfated fucose-rich polysaccharide primarily found in brown seaweeds such as *Fucus vesiculosus*. Its biological activities are closely linked to its molecular weight and degree of sulfation.

Biochemical Properties and Mechanisms of Action:

- **Anti-inflammatory Effects:** Fucoidan has been shown to modulate inflammatory pathways. It can inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This leads to the reduced nuclear translocation of NF-κB p65, a key transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.^[1] Fucoidan also suppresses the production of prostaglandin E2 (PGE2) by inhibiting the expression of cyclooxygenase-2 (COX-2).^[2]
- **Antioxidant Activity:** Fucoidan demonstrates significant free radical scavenging capabilities, which are crucial in mitigating oxidative stress-induced skin aging.
- **Anti-aging Properties:** By inhibiting the activity of collagenase and elastase, enzymes that degrade collagen and elastin respectively, fucoidan helps to maintain the structural integrity of the skin, thereby reducing the appearance of wrinkles and improving elasticity. Clinical studies have shown that topical application of fucoidan extracts can improve skin elasticity and thickness.^[3]
- **Skin Barrier Function:** Fucoidan has been found to enhance skin barrier function and reduce transepidermal water loss (TEWL).^{[4][5]} A moisturizing test showed that fucoidan derived from mekabu had a water retention rate more than twice as high as hyaluronic acid after 6 hours.^[6] It can also up-regulate the expression of the calcium-sensing receptor (CaSR), which is involved in keratinocyte differentiation, through the activation of the ERK and p38 pathways.^{[7][8]}

Chemical Structure of Fucoidan from *Fucus vesiculosus*

The basic structure of fucoidan from *Fucus vesiculosus* consists of a backbone of alternating α -(1 \rightarrow 3)- and α -(1 \rightarrow 4)-linked L-fucopyranose residues.^{[9][10]} Sulfate groups are primarily located at the C-2 and to a lesser extent at the C-3 positions.^[9]

Chitosan

Chitosan is a linear polysaccharide derived from the deacetylation of chitin, which is found in the exoskeletons of crustaceans.

Biochemical Properties and Mechanisms of Action:

- **Moisturizing and Film-Forming:** Chitosan's cationic nature allows it to form a protective film on the skin, reducing water loss and providing a moisturizing effect.
- **Antimicrobial Activity:** It exhibits broad-spectrum antimicrobial activity, making it a valuable ingredient in formulations for acne-prone skin.
- **Wound Healing:** Chitosan has been shown to accelerate wound healing by stimulating the proliferation of fibroblasts.
- **Tyrosinase Inhibition:** Collagen/chitosan complexes have been found to inhibit tyrosinase activity and down-regulate tyrosinase mRNA expression in B16 melanoma cells, suggesting a potential for skin brightening applications.[\[5\]](#)[\[11\]](#)

Carotenoids from Marine Microalgae

Microalgae are microscopic photosynthetic organisms that are a primary source of many potent bioactive compounds, including unique carotenoids.

Astaxanthin

Astaxanthin is a keto-carotenoid pigment produced by the microalga *Haematococcus pluvialis*, particularly under stress conditions like high UV radiation. It is responsible for the red-pink color of many marine animals, such as salmon and shrimp.

Biochemical Properties and Mechanisms of Action:

- **Potent Antioxidant:** Astaxanthin is one of the most powerful antioxidants known, with an ORAC value of 2,822,200 $\mu\text{mol TE}/100\text{g}$.[\[12\]](#) Its unique molecular structure allows it to span the cell membrane, providing protection against oxidative stress in both the lipid and aqueous compartments of the cell.
- **Photoprotective Effects:** Astaxanthin helps protect the skin from UV-induced damage by neutralizing reactive oxygen species (ROS) generated by UV radiation. It can suppress the UV-induced secretion of inflammatory mediators like PGE2 and IL-8 in human keratinocytes. [\[13\]](#)[\[14\]](#)

- Anti-inflammatory Action: It modulates inflammatory responses by inhibiting the activation of the NF-κB pathway and reducing the expression of pro-inflammatory cytokines.[15]
- Anti-aging Properties: Astaxanthin has been shown to inhibit the activity of matrix metalloproteinases (MMPs), such as collagenase, which are up-regulated by UV exposure and contribute to collagen degradation.[15] Clinical studies have demonstrated that oral supplementation with astaxanthin can improve skin elasticity and moisture content.[16][17] It influences the MAPK signaling pathway, including the phosphorylation of p38, ERK, and JNK, which are involved in the cellular response to UV radiation.[15][18] Astaxanthin can also activate the Nrf2/ARE antioxidant pathway.[16]

Chemical Structure of Astaxanthin from *Haematococcus pluvialis*

Astaxanthin (3,3'-dihydroxy-β,β'-carotene-4,4'-dione) is a xanthophyll carotenoid characterized by two β-ionone rings at each end of a conjugated polyene chain, with hydroxyl and keto groups on each ring.[17][19][20][21][22]

Peptides and Proteins from Marine Sources

Marine organisms are also a source of bioactive peptides and proteins with promising applications in skincare.

Marine Collagen Peptides

Marine collagen is primarily sourced from the skin and scales of fish. It is hydrolyzed to produce smaller, more bioavailable peptides.

Biochemical Properties and Mechanisms of Action:

- Improved Skin Elasticity and Hydration: Clinical studies have shown that oral supplementation with marine collagen peptides can significantly improve skin elasticity, hydration, and reduce wrinkle depth.[9][13][23][24][25][26] One study reported a 35% improvement in skin elasticity after 8 weeks of supplementation.[9] Another trial observed a 35% reduction in wrinkle score after 12 weeks.[23]
- Stimulation of Endogenous Collagen Synthesis: Marine collagen peptides are rich in amino acids like glycine, proline, and hydroxyproline, which are essential building blocks for

collagen synthesis. These peptides are thought to act as signaling molecules that stimulate fibroblasts to produce more collagen, elastin, and hyaluronic acid.

Chemical Structure of Marine Collagen Peptides

Collagen is composed of a triple helix of three polypeptide chains. The primary structure is characterized by a repeating Gly-X-Y amino acid sequence, where X is often proline and Y is hydroxyproline.[\[27\]](#)[\[28\]](#)[\[29\]](#) Hydrolyzed marine collagen consists of smaller peptides derived from this structure.

Data Presentation

Table 1: Tyrosinase Inhibition by Marine-Derived Extracts

Marine Source	Extract Type	IC ₅₀ (µg/mL)	Reference
Ecklonia cava	70% Ethanol	4.38	[10] [12]
Eisenia bicyclis	70% Ethanol	4.46	[10]
Sargassum horneri	70% Ethanol	6.20	[10]
Sargassum yendoi	70% Ethanol	7.15	[10]
Ishige okamurae	70% Ethanol	8.97	[10]
Sargassum ilicifolium	Ethanol	40.50	[30]
Turbinaria conoides	50% Ethanol	188.85	[31]
Lobophora challengeriae	Ethanol	150	[32]
Kojic Acid (Positive Control)	-	6.97 - 109.8	[30] [31]
Collagen/Chitosan Complex	-	100 (38.2% inhibition)	[5]

Table 2: Collagenase and Elastase Inhibition by Marine-Derived Extracts

Marine Source	Extract Type	Enzyme Inhibited	IC ₅₀ (µg/mL)	Reference
Sargassum serratifolium	Ethanol	Collagenase	87.58	[27]
Ecklonia cava	Ethanol	Collagenase	95.08	[27]
Sporochnus radiciformis	Ethanol	Collagenase	97.02	[27]
Cladophora wrightiana var. minor	Ethanol	Collagenase	77.14	[27]
Padina gymnospora	Ethanol	Elastase	260.05	[27]
Sargassum coreanum	Ethanol	Elastase	388.65	[27]
Ecklonia cava	Ethanol	Elastase	465.13	[27]
Ulva australis (Peptide: NRDY)	Hydrolysate	Collagenase	0.95 mM	[33]
Ulva australis (Peptide: RDRF)	Hydrolysate	Collagenase	0.84 mM	[33]

Table 3: Clinical Efficacy of Marine Collagen Peptides (Oral Supplementation)

Study Duration	Dosage	Parameter	Improvement	Reference
12 weeks	10g/day	Wrinkle Score	35% reduction	[23][25]
12 weeks	10g/day	Skin Elasticity	23% improvement	[13][23]
12 weeks	10g/day	Skin Hydration	14% improvement	[13][23]
6 weeks	2.5g/day	Wrinkle Volume	46% reduction	[16][26]
6 weeks	2.5g/day	Skin Hydration	34% increase	[16][26]
8 weeks	Not specified	Skin Elasticity	35% improvement	[9]

Table 4: Anti-inflammatory Effects of Marine Extracts

Marine Source	Bioactive Compound	Cell Model	Pro-inflammatory Mediator	Effect	Reference
Fucus vesiculosus	Fucoidan	RAW 264.7 macrophages	NO, PGE2, TNF- α , IL-1 β	Inhibition	[2]
Laminaria japonica	Fucoidan-rich extract	HaCaT keratinocytes	PGE2, MMP-9, COX-2	Inhibition	[2]
Sargassum fulvellum	Sulfated polysaccharides	RAW 264.7 macrophages	NO, PGE2, TNF- α , IL-1 β , IL-6	Inhibition	[2]
Sargassum siliquastrum	Sargachromanol G	RAW 264.7 cells	NO, PGE2, TNF- α , IL-1 β , IL-6	Inhibition	[2]
Polysiphonia morrowii	Bromophenol (BBDE)	LPS-induced macrophages	NO, PGE2, iNOS, COX-2, TNF- α , IL-1 β , IL-6	Inhibition	[8]

Experimental Protocols

In-vitro Anti-inflammatory Assay using LPS-Stimulated Macrophages

This protocol details the methodology to assess the anti-inflammatory potential of marine-derived ingredients by measuring their effect on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

- Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding:

- Seed the RAW 264.7 cells into 96-well plates at a density of 2×10^5 cells/well and allow them to adhere for 24 hours.[\[4\]](#)

3. Treatment:

- Pre-treat the cells with various non-toxic concentrations of the marine extract for 1 hour.
- Stimulate the cells with LPS (typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response.[\[3\]](#)[\[4\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#) Include a vehicle control (cells with media and LPS) and a negative control (cells with media only).

4. Incubation:

- Incubate the plates for 24 hours.

5. Measurement of Inflammatory Mediators:

- Nitric Oxide (NO) Production: Collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess reagent assay. Measure the absorbance at 540 nm.[\[37\]](#)[\[38\]](#)

- Pro-inflammatory Cytokines (TNF- α , IL-6, IL-1 β) and PGE2 Production: Collect the cell culture supernatant. Quantify the levels of TNF- α , IL-6, IL-1 β , and PGE2 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[\[21\]](#)

6. Data Analysis:

- Calculate the percentage inhibition of NO, cytokine, and PGE2 production by the marine extract compared to the LPS-stimulated control.

Tyrosinase Inhibition Assay

This spectrophotometric assay is used to screen for compounds that can inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

1. Reagents:

- Mushroom tyrosinase solution.
- L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate.
- Phosphate buffer (pH 6.8).
- Test sample (marine extract) dissolved in a suitable solvent.
- Kojic acid as a positive control.

2. Procedure:

- In a 96-well plate, add phosphate buffer, the test sample at various concentrations, and the tyrosinase solution.
- Pre-incubate the mixture.
- Initiate the reaction by adding the L-DOPA solution.
- Incubate at a controlled temperature (e.g., 37°C).

- Measure the formation of dopachrome by reading the absorbance at approximately 475-492 nm at regular intervals.

3. Data Analysis:

- Calculate the percentage of tyrosinase inhibition for each concentration of the test sample.
- Determine the IC_{50} value, which is the concentration of the inhibitor required to reduce the tyrosinase activity by 50%.

Signaling Pathways and Experimental Workflows

Fucoidan's Anti-inflammatory Signaling Pathway

```
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; Fucoidan [label="Fucoidan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; I $\kappa$ B $\alpha$ _p [label="p-I $\kappa$ B $\alpha$ ", fillcolor="#F1F3F4", fontcolor="#202124"]; I $\kappa$ B $\alpha$  [label="I $\kappa$ B $\alpha$ ", fillcolor="#F1F3F4", fontcolor="#202124"]; NF $\kappa$ B [label="NF- $\kappa$ B\n(p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NF $\kappa$ B_nucleus [label="NF- $\kappa$ B (nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_inflammatory_genes [label="Pro-inflammatory Genes\n(TNF- $\alpha$ , IL-6, COX-2, iNOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
// Edges LPS -> TLR4 [label="binds"]; TLR4 -> IKK [label="activates"]; IKK -> I $\kappa$ B $\alpha$  [label="phosphorylates"]; I $\kappa$ B $\alpha$  -> I $\kappa$ B $\alpha$ _p [style=dashed]; I $\kappa$ B $\alpha$ _p -> NF $\kappa$ B [label="releases"]; NF $\kappa$ B -> NF $\kappa$ B_nucleus [label="translocates"]; NF $\kappa$ B_nucleus -> Pro_inflammatory_genes [label="activates transcription"]; Pro_inflammatory_genes -> Inflammation; Fucoidan -> IKK [label="inhibits", arrowhead=tee, color="#EA4335"];
```

```
// Invisible edges for alignment I $\kappa$ B $\alpha$  -> NF $\kappa$ B [style=invis]; } .dot
```

Caption: Fucoidan inhibits the NF- κ B signaling pathway.

Astaxanthin's Photoprotective Signaling Pathway

```
// Nodes UV_Radiation [label="UV Radiation", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Astaxanthin [label="Astaxanthin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_p38 [label="p38", fillcolor="#F1F3F4",
```

```
fontcolor="#202124"]; MAPK_JNK [label="JNK", fillcolor="#F1F3F4", fontcolor="#202124"];  
MAPK_ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; AP1 [label="AP-1\n(c-  
Jun/c-Fos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MMPs [label="MMPs\n(Collagenase)",  
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collagen_Degradation [label="Collagen  
Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];  
  
// Edges UV_Radiation -> ROS [label="generates"]; ROS -> MAPK_p38 [label="activates"];  
ROS -> MAPK_JNK [label="activates"]; ROS -> MAPK_ERK [label="activates"]; {MAPK_p38,  
MAPK_JNK, MAPK_ERK} -> AP1 [label="activates"]; AP1 -> MMPs [label="upregulates"];  
MMPs -> Collagen_Degradation; Astaxanthin -> ROS [label="scavenges", arrowhead=tee,  
color="#34A853"]; Astaxanthin -> {MAPK_p38, MAPK_JNK, MAPK_ERK} [label="inhibits",  
arrowhead=tee, color="#EA4335"]; } .dot Caption: Astaxanthin mitigates UV-induced collagen  
degradation.
```

Experimental Workflow for In-vitro Anti-inflammatory Assay

```
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];  
culture_cells [label="Culture RAW 264.7\nMacrophages", fillcolor="#F1F3F4",  
fontcolor="#202124"]; seed_plate [label="Seed cells in\n96-well plate", fillcolor="#F1F3F4",  
fontcolor="#202124"]; add_extract [label="Add Marine\nExtract", fillcolor="#FBBC05",  
fontcolor="#202124"]; add_lps [label="Stimulate with\nLPS (1 µg/mL)", fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; incubate [label="Incubate\n24 hours", fillcolor="#F1F3F4",  
fontcolor="#202124"]; collect_supernatant [label="Collect\nSupernatant", fillcolor="#F1F3F4",  
fontcolor="#202124"]; measure_cytokines [label="Measure Cytokines\n(TNF-α, IL-6) &  
PGE2\nvia ELISA", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End",  
shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];  
  
// Edges start -> culture_cells; culture_cells -> seed_plate; seed_plate -> add_extract;  
add_extract -> add_lps; add_lps -> incubate; incubate -> collect_supernatant;  
collect_supernatant -> measure_cytokines; measure_cytokines -> end; } .dot Caption:  
Workflow for assessing anti-inflammatory activity.
```

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sircolâ® - (Original) Soluble Collagen Assay kit from Biocolor Ltd [biocolor.co.uk]
- 2. accuratechemical.com [accuratechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (*Morus alba L.*) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protective effects of fucoidan purified from *Undaria pinnatifida* against UV-irradiated skin photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fucoidan from *Undaria pinnatifida* Ameliorates Epidermal Barrier Disruption via Keratinocyte Differentiation and CaSR Level Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fucoidan from *Undaria pinnatifida* Ameliorates Epidermal Barrier Disruption via Keratinocyte Differentiation and CaSR Level Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fucoidan Structure and Activity in Relation to Anti-Cancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fucoidan: Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collagen/Chitosan Complexes: Preparation, Antioxidant Activity, Tyrosinase Inhibition Activity, and Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. The Xanthophyll Carotenoid Astaxanthin has Distinct Biological Effects to Prevent the Photoaging of the Skin Even by its Postirradiation Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. antpublisher.com [antpublisher.com]

- 16. Astaxanthin in Skin Health, Repair, and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Transformation of Astaxanthin from *Haematococcus pluvialis* Improves Its Antioxidative and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunomodulation and mechanisms of fucoidan from *Cladosiphon okamuranus* ameliorates atopic dermatitis symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Astaxanthin | C40H52O4 | CID 5281224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. sg.thecollagen.co [sg.thecollagen.co]
- 25. A randomized, triple-blind, placebo-controlled, parallel study to evaluate the efficacy of a freshwater marine collagen on skin wrinkles and elasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. wellbeingnutrition.com [wellbeingnutrition.com]
- 28. Fish Collagen: Extraction, Characterization, and Applications for Biomaterials Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Collagen - Wikipedia [en.wikipedia.org]
- 30. ILEX LIFE SCIENCES LLC Biocolor Sircol Soluble Collagen Assay, Standard | Fisher Scientific [fishersci.com]
- 31. researchgate.net [researchgate.net]
- 32. Fucoidan from *Fucus vesiculosus*: Evaluation of the Impact of the Sulphate Content on Nanoparticle Production and Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 33. via-tonic.com [via-tonic.com]
- 34. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 37. supplysidesj.com [supplysidesj.com]

- 38. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Marine-Derived Ingredients for Skincare Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249998#marine-derived-ingredients-for-skincare-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com